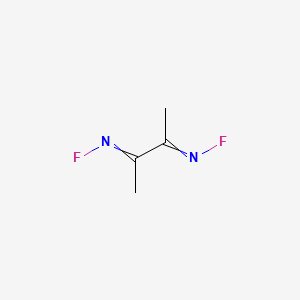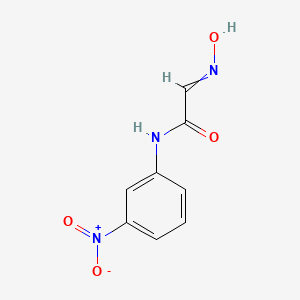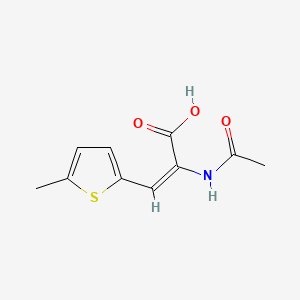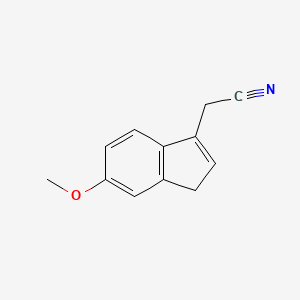
Bis(dimethylglyoximato)cobalt(II), 98per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylglyoximato)cobalt(II) is a coordination compound with the chemical formula Co(C4H7N2O2)2. It is known for its distinctive red color and is often used as a catalyst in various chemical reactions. This compound is particularly notable for its role in catalytic chain transfer polymerization, where it acts as an efficient chain transfer agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(dimethylglyoximato)cobalt(II) typically involves the reaction of cobalt(II) chloride with dimethylglyoxime in the presence of a base such as sodium hydroxide. The reaction is carried out in a methanol solution under nitrogen atmosphere to prevent oxidation. The process can be summarized as follows:
- Dissolve cobalt(II) chloride and dimethylglyoxime in methanol.
- Add sodium hydroxide dropwise to the solution while stirring.
- The formation of the cobalt(II) complex is indicated by a color change to deep red-brown.
- The product is then isolated by filtration and washed with water to remove impurities .
Industrial Production Methods: In industrial settings, the production of bis(dimethylglyoximato)cobalt(II) follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(dimethylglyoximato)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: The dimethylglyoximato ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Common reducing agents include sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products:
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(I) complexes.
Substitution: Various cobalt complexes with different ligands depending on the reagents used
Applications De Recherche Scientifique
Bis(dimethylglyoximato)cobalt(II) has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism of action of bis(dimethylglyoximato)cobalt(II) primarily involves its ability to act as a catalyst in various chemical reactions. The compound’s cobalt center can undergo redox changes, facilitating electron transfer processes. In catalytic chain transfer polymerization, the cobalt center interacts with growing polymer chains, transferring the radical site and thus controlling the polymerization process. This results in the formation of polymers with desired molecular weights and properties .
Comparaison Avec Des Composés Similaires
Bis(diphenylglyoximato)cobalt(II): Similar structure but with diphenylglyoxime ligands.
Bis(acetylacetonato)cobalt(II): Contains acetylacetonate ligands instead of dimethylglyoxime.
Bis(salicylaldehydeoximato)cobalt(II): Features salicylaldehyde oxime ligands.
Uniqueness: Bis(dimethylglyoximato)cobalt(II) is unique due to its high efficiency as a chain transfer agent in polymerization reactions. Its ability to form stable complexes with various ligands also makes it versatile for different applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many catalytic processes .
Propriétés
Numéro CAS |
15523-18-9 |
|---|---|
Formule moléculaire |
C6H6ClN |
Poids moléculaire |
0 |
Synonymes |
Bis(dimethylglyoximato)cobalt(II), 98% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)


![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)
